molecular formula C13H9BrN2O2S B567354 1-(Phenylsulfonyl)-6-bromo-5-azaindole CAS No. 1227270-56-5

1-(Phenylsulfonyl)-6-bromo-5-azaindole

Cat. No. B567354
M. Wt: 337.191
InChI Key: XKNNJLUHILTQJU-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrole is a heterocyclic building block . The phenylsulfonyl group serves as N-blocking and directing group in various organic syntheses . It’s also known that 1-(Phenylsulfonyl)indole may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles .


Synthesis Analysis

While specific synthesis methods for “1-(Phenylsulfonyl)-6-bromo-5-azaindole” are not available, there are studies on the synthesis of related compounds. For example, a sandwich-type uranium (VI)-containing silicotungstate presented excellent catalytic activity for the synthesis of substituted phenylsulfonyl-1H-pyrazoles .

Safety And Hazards

The safety data sheet for 1-(Phenylsulfonyl)pyrrole indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(Phenylsulfonyl)-6-bromo-5-azaindole” are not available, there are studies suggesting future directions for similar compounds. For example, a study suggests that the protodeboronation of alkyl boronic esters utilizing a radical approach allows for formal anti-Markovnikov alkene hydromethylation .

properties

IUPAC Name

1-(benzenesulfonyl)-6-bromopyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-13-8-12-10(9-15-13)6-7-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNNJLUHILTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(C=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

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